4-Aminopiperidine-1-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-aminopiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-5-1-3-9(4-2-5)6(8)10/h5H,1-4,7H2,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZIDBXGSJQKLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comparative Technical Guide: Isonipecotamide vs. 4-Aminopiperidine-1-carboxamide
[1]
Executive Summary: The "Head-to-Tail" Inversion
In drug discovery, the piperidine ring is a privileged scaffold. The distinction between Isonipecotamide and This compound represents a fundamental polarity inversion (Head-to-Tail switch) that dictates synthetic strategy and binding mode.[1]
-
Isonipecotamide (Piperidine-4-carboxamide): A C4-functionalized amide with a reactive secondary amine at N1.[1] It is typically used as a "tail" moiety where the N1 is coupled to a central drug core.
-
This compound: An N1-functionalized urea derivative with a reactive primary amine at C4.[1] It is used when the piperidine nitrogen needs to be capped with a polar motif (urea) to interact with solvent-exposed pockets, leaving the C4-amine available for coupling.
| Feature | Isonipecotamide | This compound |
| CAS Number | 39546-32-2 | 856758-74-2 (HCl salt) |
| Primary Reactivity | N1-Secondary Amine (Nucleophile) | C4-Primary Amine (Nucleophile) |
| Fixed Polar Motif | C4-Carboxamide (H-bond donor/acceptor) | N1-Urea (Strong H-bond donor) |
| Basicity (pKa) | ~10.8 (N1-H) | ~10.4 (C4-NH₂), N1 is neutral |
| Common Role | Linker or C-terminal cap | Linker or N-terminal cap |
Structural & Physicochemical Analysis[2][3][4]
Chemical Architecture
The primary difference lies in the location of the amide/urea functionality and the basic nitrogen.
-
Isonipecotamide:
-
This compound:
Solubility and LogP
-
Isonipecotamide: Moderate water solubility; often requires conversion to HCl salt for aqueous stability. LogP ~ -0.4.[1]
-
This compound: Higher polarity due to the urea motif.[1] The urea group acts as a potent hydrogen bond donor (2 protons) and acceptor (1 carbonyl), significantly lowering LogP (approx -1.2) and enhancing aqueous solubility, which is advantageous for fragment-based drug design (FBDD).
Synthetic Pathways & Experimental Protocols
The synthesis of these cores requires distinct protecting group strategies.
Synthesis of Isonipecotamide Derivatives (N1-Functionalization)
Since the C4-amide is stable, reactions focus on the N1-amine.[1]
Protocol: N1-Alkylation (General)
-
Reagents: Isonipecotamide (1.0 eq), Alkyl Halide (1.1 eq),
(2.0 eq), DMF or Acetonitrile. -
Procedure:
-
Dissolve isonipecotamide in DMF (
). -
Add
and stir for 15 min. -
Add alkyl halide dropwise at
. -
Heat to
for 4-12 hours. -
Workup: Dilute with water, extract with EtOAc. The amide group remains intact.
-
Synthesis of this compound (De Novo Construction)
This compound is often synthesized from 4-N-Boc-aminopiperidine to ensure regioselectivity.[1]
Protocol: Synthesis of this compound
-
Step 1: N1-Carbamoylation (Urea Formation)
-
Substrate: 4-(Boc-amino)piperidine (CAS 73874-95-0).[1]
-
Reagent: Trimethylsilyl isocyanate (TMS-NCO) or Sodium Cyanate (NaOCN)/Acetic Acid.
-
Conditions: Dissolve substrate in DCM. Add TMS-NCO (1.2 eq). Stir at RT for 12h.
-
Mechanism: The secondary amine attacks the isocyanate carbon, forming the urea linkage.
-
-
Step 2: Boc-Deprotection
-
Reagent: 4M HCl in Dioxane or TFA/DCM (1:4).
-
Conditions: Stir at RT for 2h. Evaporate solvent.
-
Yield: Quantitative formation of the HCl or TFA salt.
-
Caption: Step-wise synthesis of this compound from Boc-protected precursor.
Analytical Differentiation
Distinguishing these isomers is critical during library synthesis.
Proton NMR ( NMR)
-
Isonipecotamide (DMSO-
): -
This compound (DMSO-
):
Mass Spectrometry (ESI-MS)[1]
-
Fragmentation Pattern:
-
Isonipecotamide (MW 128): Loss of
(17 Da) to form acylium ion; loss of (44 Da). -
This compound (MW 143):
-
Characteristic loss of 43 Da (HNCO) from the urea terminus (retro-isocyanate fragmentation).
-
Loss of 17 Da (
) from the primary amine.
-
-
Pharmacological Applications[6][9][10][11][12][13]
Isonipecotamide: The "Tail"
This scaffold is ubiquitous in Serine Protease Inhibitors (e.g., Thrombin, Factor Xa).
-
Mechanism: The basic N1 binds to the S1 specificity pocket (often via an aspartate residue), while the amide at C4 interacts with the oxyanion hole or solvent.
-
Example: Dabigatran analogs often utilize a substituted piperidine/benzamidine motif similar to isonipecotamide.
This compound: The "Linker"
This scaffold is prized for GPCR Ligands (e.g., 5-HT4, CCR5).[1]
-
Mechanism: The urea moiety mimics a peptide bond or acts as a "polar cap" to reduce metabolic clearance (compared to a free amine) while maintaining water solubility. The C4-amine is used to attach the "warhead" or aromatic core.
-
Key Benefit: The urea group reduces hERG channel liability compared to a basic N1-piperidine, a common toxicity issue in drug development.
Caption: Decision tree for selecting between Isonipecotamide and this compound based on SAR requirements.
References
-
Isonipecotamide Properties & Applic
-
Synthesis of 4-Aminopiperidine Deriv
-
Urea Derivatives in Drug Design (N1-Carboxamide Context)
-
Analytical D
-
Source: Sigma-Aldrich Product Specification: 4-Amino-1-Boc-piperidine (Precursor to this compound).[1]
-
Sources
- 1. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isonipecotic acid amide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-AMINO-1-BOC-PIPERIDINE-4-CARBOXYLIC ACID CAS#: 183673-71-4 [m.chemicalbook.com]
- 9. chemscene.com [chemscene.com]
Thermodynamic stability of piperidine-1-carboxamide scaffold
Executive Summary: The Stability-Reactivity Paradox
In modern medicinal chemistry, the piperidine-1-carboxamide scaffold (also referred to as the piperidine urea moiety) represents a "Goldilocks" pharmacophore. It is thermodynamically stable enough to survive formulation, storage, and gastric transit, yet kinetically tunable to engage specific biological targets—often as a covalent serine trap in enzymes like Fatty Acid Amide Hydrolase (FAAH) or Soluble Epoxide Hydrolase (sEH).
This guide dissects the thermodynamic underpinnings of this scaffold. We move beyond basic stability testing to explore the molecular causality of its robustness, providing you with the protocols necessary to validate its integrity in your own drug discovery pipeline.
Molecular Architecture & Thermodynamic Basis
To understand the stability of piperidine-1-carboxamide, we must analyze the competition between resonance stabilization and steric strain.
The Urea Resonance Anchor
The core thermodynamic stability arises from the urea linkage (
-
Resonance Energy: The delocalization energy of the urea bond is approximately 30–40 kcal/mol, significantly higher than that of a standard amide.
-
Planarity: The
core prefers a planar geometry to maximize orbital overlap. This planarity is the primary barrier against hydrolysis, as it resists the tetrahedral distortion required for nucleophilic attack.
The Piperidine Chair Conformation
The piperidine ring predominantly adopts a chair conformation , which is the global energy minimum.
-
Equatorial Preference: Substituents on the piperidine nitrogen (in this case, the carboxamide group) often prefer the equatorial position to minimize 1,3-diaxial interactions, although the
strain with the carbonyl oxygen can influence this equilibrium. -
Ring Inversion Barrier: The energy barrier for ring inversion (
10-11 kcal/mol) is low enough to allow flexibility in solution but high enough to provide a defined structural template for protein binding.
Mechanism of Hydrolytic Resistance
Under neutral conditions, the piperidine-1-carboxamide is kinetically inert. Hydrolysis requires the formation of a high-energy tetrahedral intermediate.
Figure 1: Resonance Stabilization vs. Hydrolytic Attack
Caption: The resonance-stabilized ground state creates a high activation energy barrier, preventing spontaneous hydrolysis under ambient conditions.
Thermodynamic Vulnerabilities & Degradation Pathways
While stable on the shelf, this scaffold is designed to be reactive in specific contexts. Understanding these vulnerabilities is crucial for process chemistry and formulation.
Acid-Catalyzed Hydrolysis (The Primary Risk)
In highly acidic environments (pH < 2), the carbonyl oxygen becomes protonated. This disrupts the resonance stabilization, making the carbonyl carbon highly electrophilic.
-
Pathway: Protonation
Nucleophilic attack by water Formation of carbamic acid intermediate Decarboxylation to release piperidine and the corresponding amine.
The "Twisted Amide" Effect (Bio-activation)
In FAAH inhibitors (e.g., PF-3845), the enzyme active site forces the urea bond out of planarity. This "twist" breaks the resonance stabilization, raising the ground state energy and lowering the activation energy for nucleophilic attack by the active site Serine-241.
-
Implication: If your solid-state form or formulation induces a twist (e.g., via crystal packing forces), chemical stability will plummet.
Oxidative N-Dealkylation
The
Experimental Assessment Protocols
As a scientist, you cannot rely on theoretical stability. You must validate it. The following protocols are aligned with ICH Q1A (R2) guidelines but adapted for the specific nuances of urea scaffolds.
Forced Degradation (Stress Testing) Workflow
Figure 2: Stability Validation Workflow
Caption: Standardized stress testing workflow to determine kinetic stability limits and identify degradation products.
Protocol: pH-Rate Profile Determination
To map the thermodynamic stability landscape, perform a pH-rate profile study.
-
Buffer Preparation: Prepare 50 mM buffers at pH 1.2, 4.0, 7.4, and 9.0 (simulating gastric, intestinal, systemic, and basic processing conditions).
-
Incubation: Dissolve the compound to 100
M in buffer (with <1% DMSO co-solvent). Incubate at 37°C and 60°C. -
Sampling: Aliquot at
hours. Quench immediate with cold acetonitrile. -
Analysis: Analyze via LC-MS/MS. Plot
vs. time to determine the observed rate constant . -
Data Interpretation:
-
t½ > 24h at pH 1.2: Excellent gastric stability.
-
t½ < 1h at pH 7.4: Indicates structural instability (likely "twisted" or electronically destabilized); unsuitable for systemic delivery.
-
Comparative Stability Data
The following table summarizes the stability of the piperidine-1-carboxamide scaffold relative to common isosteres.
| Scaffold Type | Resonance Energy | Hydrolytic Stability (pH 7.4) | Metabolic Stability (Microsomes) | Key Vulnerability |
| Piperidine-1-carboxamide | High | Very High | Moderate-High | Oxidation ( |
| Phenyl Carbamate | Moderate | Low-Moderate | Low | Plasma Hydrolysis |
| Linear Urea | High | High | Moderate | N-Dealkylation |
| Amide | Very High | Very High | High | Proteolysis |
Note: While amides are generally more stable, the urea functionality is often required for specific H-bonding interactions in the active site (e.g., the catalytic triad of serine hydrolases).
References
-
Dahlhaus, H., et al. (2017).[1] "(Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH)." MedChemComm.
-
Ahn, K., et al. (2009). "Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain."[2] Chemistry & Biology.
-
Mileni, M., et al. (2010). "Structure-guided inhibitor design for human FAAH." Journal of Medicinal Chemistry.
-
ICH Expert Working Group. (2003). "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation.
-
Ribeiro da Silva, M.A.V., et al. (2007).[3] "Thermochemical study of 1-, 3- and 4-piperidinecarboxamide derivatives." Thermochimica Acta.
Sources
- 1. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. piperidine-1-carboxamide [webbook.nist.gov]
Methodological & Application
Application Note: Regioselective Synthesis of Ureidopiperidines via Potassium Cyanate
This Application Note and Protocol is designed for researchers in medicinal chemistry and drug development. It addresses the reaction of 4-aminopiperidine with potassium cyanate (KOCN) , a transformation critical for synthesizing ureidopiperidine scaffolds found in CCR5 antagonists, antifungal agents, and HCV inhibitors.
Given the presence of two nucleophilic nitrogen centers (a primary exocyclic amine and a secondary endocyclic amine) in 4-aminopiperidine, this guide prioritizes regioselective strategies to ensure high purity and yield, avoiding the formation of intractable mixtures (bis-ureas).
Executive Summary & Mechanistic Insight
The reaction of 4-aminopiperidine with potassium cyanate is a classic method for installing a urea moiety (carbamoylation). However, the substrate presents a chemoselectivity challenge :
-
N1 (Endocyclic, Secondary): High nucleophilicity (
), sterically accessible. -
N4 (Exocyclic, Primary): High nucleophilicity (
), attached to a secondary carbon.
Direct Reaction Risk: Reacting unprotected 4-aminopiperidine with KOCN in acidic media typically results in a mixture of N1-carbamoyl , N4-ureido , and N1,N4-bis(carbamoyl) products due to the minimal
Strategic Solution: To synthesize high-value pharmacophores like piperidin-4-ylurea (Target A) or 1-carbamoyl-4-aminopiperidine (Target B), a Protection-Deprotection Strategy is the industry standard. This protocol details the controlled synthesis of both targets.
Reaction Pathway Visualization
The following diagram illustrates the divergent synthetic pathways required to selectively target the N1 or N4 position.
Caption: Divergent synthesis of ureidopiperidine isomers. Path A yields the primary urea (common drug scaffold); Path B yields the secondary urea.
Materials & Reagents
| Reagent | Grade/Purity | Role | Hazard Note |
| 4-Aminopiperidine | >97% | Starting Material | Corrosive, Hygroscopic |
| Potassium Cyanate (KOCN) | >96% | Urea Source | Harmful if swallowed |
| Di-tert-butyl dicarbonate | >98% | Protecting Group | Sensitizer |
| Hydrochloric Acid (HCl) | 1M - 4M | pH Control | Corrosive |
| Acetic Acid (glacial) | ACS | Solvent/Catalyst | Flammable, Corrosive |
| Trifluoroacetic Acid (TFA) | >99% | Deprotection | Highly Corrosive |
| Dichloromethane (DCM) | HPLC | Solvent | Volatile |
Experimental Protocol A: Synthesis of Piperidin-4-ylurea
Target: Installation of urea on the primary amine (N4). Mechanism: Protection of the highly nucleophilic ring nitrogen (N1) forces the cyanate to react with the exocyclic primary amine.
Step 1: Selective Protection (Preparation of 1-Boc-4-aminopiperidine)
Note: This intermediate is commercially available. If purchasing, skip to Step 2.
-
Dissolve 4-aminopiperidine (10.0 g, 100 mmol) in DCM (100 mL) at 0°C.
-
Add Di-tert-butyl dicarbonate (
) (21.8 g, 100 mmol) dropwise over 30 mins.-
Critical: The secondary amine (N1) is more nucleophilic and reacts preferentially with
under stoichiometric control.
-
-
Stir at 0°C for 1 h, then warm to RT for 2 h.
-
Wash with saturated
to remove bis-Boc byproducts. Dry organic layer ( ) and concentrate.[1] -
Yield: ~90-95% of white solid.
Step 2: Urea Formation (Carbamoylation)
-
Suspend 1-Boc-4-aminopiperidine (2.0 g, 10 mmol) in Water (20 mL).
-
Add Acetic Acid (glacial, 5 mL) to solubilize the amine and buffer the pH (pH ~4-5).
-
Prepare a solution of Potassium Cyanate (1.22 g, 15 mmol, 1.5 eq) in Water (10 mL).
-
Add the KOCN solution dropwise to the amine mixture at RT.
-
Heat the reaction to 50–60°C for 2–4 hours.
-
Observation: A white precipitate (the urea) often forms as the reaction proceeds.
-
-
Workup: Cool to 0°C. Filter the precipitate. Wash with cold water (2 x 10 mL) and diethyl ether.
-
Intermediate Product: 1-Boc-4-ureidopiperidine.
Step 3: Deprotection
-
Dissolve the intermediate in DCM (10 mL).
-
Add TFA (5 mL) or 4M HCl in Dioxane (10 mL).
-
Stir at RT for 2 hours (monitor by TLC/LCMS).
-
Concentrate in vacuo.[2]
-
Purification: Triturate with ether to obtain the salt, or neutralize with basic resin (e.g., Amberlyst A-21) in methanol to obtain the free base.
-
Final Product: Piperidin-4-ylurea (as TFA or HCl salt).
Experimental Protocol B: Synthesis of 1-Carbamoyl-4-aminopiperidine
Target: Installation of urea on the secondary ring amine (N1). Strategy: The primary amine (N4) must be protected first.
Step 1: Reverse Protection
-
Start with 4-(Boc-amino)piperidine (Commercially available or synthesized by protecting both amines then selectively deprotecting N1, though purchasing is more efficient).
-
Ensure the ring nitrogen is free (secondary amine).
Step 2: Urea Formation
-
Dissolve 4-(Boc-amino)piperidine (2.0 g, 10 mmol) in DCM (20 mL) or Water/Acetic Acid (if solubility allows).
-
Preferred Method (Organic): Add Trimethylsilyl isocyanate (TMS-NCO) (1.5 eq) if strictly anhydrous, OR use KOCN/AcOH in aqueous conditions as above.
-
KOCN Method: Dissolve amine in Water (15 mL) + AcOH (1.2 eq). Add KOCN (1.5 eq) in water. Stir at 40°C for 3 h.
-
-
Extract with EtOAc (if aqueous) or concentrate (if organic).[3]
-
Intermediate: 1-Carbamoyl-4-(Boc-amino)piperidine.[4]
Step 3: Deprotection
-
Treat with 4M HCl in Dioxane or TFA/DCM to remove the Boc group from the exocyclic amine.
-
Final Product: 1-Carbamoyl-4-aminopiperidine .
Characterization & Quality Control
| Parameter | Piperidin-4-ylurea (Target A) | 1-Carbamoyl-4-aminopiperidine (Target B) |
| Mass Spec (ESI+) | [M+H]+ = 144.1 | [M+H]+ = 144.1 (Distinguish by fragmentation) |
| Solubility | High in water/methanol (as salt). | Moderate in water. |
| Key Impurity | Bis-urea (MW ~187). Check by LCMS. | Bis-urea. |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Isocyanic Acid (HNCO) | Add KOCN in small portions; ensure temperature does not exceed 60°C. |
| Bis-urea Formation | Loss of Protecting Group or Excess Reagent | Ensure pH > 3 during reaction (avoid strong acid with KOCN).[4] Verify starting material purity.[5] |
| Starting Material Remains | Insufficient Acid | HNCO is generated from KOCN + |
| Gummy Product | Impurities/Salts | Triturate crude solid with cold acetonitrile or diethyl ether. |
References
-
Preparation of 4-substituted-4-aminopiperidine derivatives. Bioorganic & Medicinal Chemistry Letters. (2004). Describes the use of N-protected piperidines for regioselective functionalization.
-
Synthesis of Piperidin-4-ylurea derivatives. European Patent EP1790637B1. (2005). Details the synthesis of urea derivatives from 4-aminopiperidine scaffolds using isocyanates and cyanates.
-
Discovery of 4-aminopiperidine scaffold for HCV inhibition. NIH Public Access. (2014). Illustrates the synthetic utility of 1-Boc-4-aminopiperidine in drug discovery.
-
Organic Syntheses Procedure: Urea Formation. Organic Syntheses. General protocol for reacting amines with potassium cyanate in acidic media.
-
Method for synthesizing 1-boc-4-aminopiperidine. Google Patents CN104628627A. (2015). Provides the protocol for the selective protection step.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Aminopiperidine-1-carboxamide
Topic: Isolation and Purification of 4-Aminopiperidine-1-carboxamide (CAS: 84166-13-2 / Generic Structure) Document ID: TS-APC-001 Last Updated: February 24, 2026 Support Tier: Level 3 (Senior Scientist / Process Development)[1]
Executive Summary & Molecule Profile
User Warning: Do not confuse this molecule with Piperidine-4-carboxamide (Isonipecotamide).[1] This guide specifically addresses the N1-urea derivative where the carboxamide moiety is attached to the piperidine nitrogen, and a primary amine exists at the C4 position.
Physicochemical Profile
| Property | Characteristic | Impact on Purification |
| Structure | H₂N-(Piperidine)-C(=O)NH₂ | Dual polarity centers (Amine + Urea).[1][2] |
| Polarity | High (LogP < 0 estimated) | Highly water-soluble; difficult to extract into EtOAc/DCM.[1] |
| Basicity | Basic (Primary amine pKa ~10.5) | Streaks on standard silica; requires basified mobile phases. |
| Stability | Hygroscopic (Free base) | Prone to "oiling out"; shelf-stability issues unless salted.[1] |
Interactive Troubleshooting Guide (FAQs)
Category A: Workup & Phase Separation
Q1: The product remains in the aqueous layer during extraction. Standard EtOAc/Water workup failed.
-
Diagnosis: The high polarity of the urea and amine groups makes the partition coefficient (
) favor the aqueous phase. -
Protocol: Switch to a high-polarity organic extraction or continuous extraction.
-
Saturate Aqueous Phase: Add NaCl to the aqueous reaction mixture until saturated (Salting Out).
-
Solvent Switch: Use n-Butanol (n-BuOH) or Isopropanol/Chloroform (1:3) for extraction.[1]
-
Technique: Perform 3-4 extractions. n-BuOH has a high boiling point (117°C), so rotary evaporation requires a strong vacuum and water bath at 50-60°C.[1]
-
Q2: My reaction mixture is a "gummy" solid that traps solvent.
-
Diagnosis: Formation of oligomers or hydrogen-bond networks typical of urea derivatives.[1]
-
Protocol:
-
Dissolve the gum in minimal Methanol (MeOH) .
-
Adsorb onto Celite or Silica Gel by adding the solid support to the MeOH solution and evaporating to dryness ("Dry Loading").
-
Load this powder directly onto your chromatography column or solid-phase extraction cartridge.[1]
-
Category B: Chromatography & Isolation[1][3][4]
Q3: The compound streaks/tails badly on Silica Gel TLC and Flash Columns.
-
Diagnosis: The primary amine at C4 interacts strongly with acidic silanols on the silica surface.
-
Solution: You must basify the stationary phase.
-
Mobile Phase: DCM : MeOH : NH₄OH (25% aq) or Triethylamine (TEA) .
-
Ratio: Start with 90:9:1 (DCM:MeOH:NH₄OH).
-
Pre-treatment: Flush the silica column with mobile phase containing 1% TEA before loading the sample.
-
Q4: Can I avoid silica chromatography entirely?
-
Expert Insight: Yes. Given the basic primary amine, Strong Cation Exchange (SCX) chromatography is the superior method for this molecule.
-
Workflow:
-
Load crude reaction mixture (in MeOH/Water) onto an SCX cartridge.
-
Wash: Flush with MeOH (removes non-basic impurities, urea byproducts, and solvents).
-
Elute: Release the product using 2M Ammonia in Methanol .
-
Result: The product elutes as the free base in high purity without inorganic salts.
-
-
Category C: Crystallization & Solid State[1]
Q5: The product "oils out" instead of crystallizing.
-
Diagnosis: Common for piperidine ureas containing trace solvents or water. The "oil" is a supersaturated solution.
-
Protocol (Trituration):
-
Evaporate the oil to dryness under high vacuum (to remove trace MeOH/Water).
-
Dissolve in minimal hot Isopropanol (IPA) or Ethanol .
-
Add Diethyl Ether or MTBE dropwise until persistent cloudiness appears.
-
Seed: If available, add a seed crystal. If not, scratch the glass surface.
-
Cool slowly to 4°C.
-
Q6: The free base is deliquescent (turns to liquid in air). How do I stabilize it?
-
Recommendation: Isolate as a salt.
-
HCl Salt: Dissolve free base in EtOH; add 1.1 eq of HCl in Dioxane/Ether. The hydrochloride salt usually precipitates immediately and is non-hygroscopic.
-
Tartrate Salt: Use L-Tartaric acid for a milder crystallization if HCl yields a hygroscopic solid.[1]
-
Visual Workflows (Graphviz)
Diagram 1: Strategic Purification Decision Tree
Caption: Logical flow for selecting the optimal purification route based on crude mixture state.
Diagram 2: SCX (Ion Exchange) Protocol Detail
Caption: Step-by-step mechanism for "Catch and Release" purification using SCX cartridges.
Experimental Protocols
Protocol A: Synthesis of the HCl Salt (Stabilization)
Use this protocol if the free base is unstable or difficult to handle.
-
Dissolution: Dissolve 1.0 g of crude this compound free base in 5 mL of absolute Ethanol.
-
Acidification: Cool to 0°C in an ice bath. Slowly add 1.1 equivalents of 4M HCl in Dioxane dropwise with vigorous stirring.
-
Precipitation: A white precipitate should form immediately. If not, add Diethyl Ether (approx. 5-10 mL) until turbid.
-
Aging: Stir at 0°C for 30 minutes to allow crystal growth.
-
Filtration: Filter the solid under vacuum (Buchner funnel). Wash the cake with cold Ether (2 x 5 mL).
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
Protocol B: n-Butanol Extraction (Large Scale)
Use this when SCX chromatography is not feasible due to scale.[1]
-
Preparation: Adjust the aqueous reaction mixture to pH > 12 using 50% NaOH (ensures amine is unprotonated).
-
Saturation: Add solid NaCl to the aqueous layer until no more dissolves.
-
Extraction: Extract with n-Butanol (1:1 volume ratio) three times.
-
Washing: Combine organic layers.[3] Do not wash with water (product will revert to water). Wash with Brine only.
-
Evaporation: Concentrate the n-Butanol layer on a rotary evaporator.
-
Note: n-Butanol forms an azeotrope with water.[1] Adding small amounts of toluene can help carry off the final traces of butanol/water.
-
References
-
BenchChem. "Application Notes and Protocols for the Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide." (General piperidine carboxamide purification techniques).
-
MDPI. "Synthesis and Biological Evaluation of 4-Aminopiperidines."[1] Molecules, 2021.[4] (Describes reductive amination and workup of polar piperidines).
-
National Institutes of Health (NIH). "Discovery of piperidine carboxamide TRPV1 antagonists." Bioorganic & Medicinal Chemistry Letters, 2008. (Purification of polar urea derivatives).
-
PubChem. "4-Amino-1-Boc-piperidine | C10H20N2O2."[1] (Precursor properties and handling).[3][5][6]
-
University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." (General guide for polar amine crystallization).
Sources
- 1. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. mdpi.com [mdpi.com]
Troubleshooting solubility issues with 1-carbamoyl-4-aminopiperidine
The following Technical Support Center guide is designed for 1-Carbamoyl-4-aminopiperidine (also known as 4-amino-1-piperidinecarboxamide ).
This guide addresses the unique physicochemical challenges posed by this bifunctional molecule: a highly polar urea motif coupled with a basic primary amine.
Topic: Troubleshooting Solubility, Stability, and Handling
Compound Overview & Physicochemical Profile
Before troubleshooting, it is critical to understand why this molecule behaves the way it does. 1-Carbamoyl-4-aminopiperidine is not a standard lipophilic drug-like molecule; it is a polar, basic, hydrogen-bond-rich fragment .
| Property | Value / Characteristic | Implications for Solubility |
| Structure | Piperidine ring with C4-amine and N1-urea | Bifunctional: Contains a basic center (amine) and a neutral, polar center (urea). |
| Basicity (pKa) | ~10.6 (Estimated for C4-NH₂) | pH Dependent: At neutral pH (7.4), the amine is protonated ( |
| Polarity (LogP) | < 0 (Estimated) | Hydrophilic: Poor solubility in non-polar solvents (Hexane, Et₂O, DCM). |
| H-Bonding | High (Donor/Acceptor capacity) | Crystallinity: The urea group promotes strong intermolecular hydrogen bonding, potentially leading to high lattice energy (hard to dissolve solids). |
Solubility Troubleshooting Guide (Q&A)
Category A: Solvent Selection & Preparation
Q1: I am trying to dissolve the solid in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for an extraction, but it remains a suspension. What is wrong? Diagnosis: Polarity Mismatch. The compound is too polar for standard lipophilic solvents due to the urea and amine groups. Solution:
-
For Extraction: Do not use pure DCM. Use a polar organic mixture, such as DCM:Isopropanol (3:1) or Chloroform:Ethanol (3:1) . This increases the dielectric constant and solvates the polar functional groups.
-
For Synthesis: Switch to Methanol (MeOH) , Ethanol (EtOH) , or DMF/DMSO .
Q2: The compound is not dissolving in water at high concentrations (>50 mM). Diagnosis: Free Base Aggregation or "Salting Out". If you are using the free base form, its solubility is lower than the salt form. Additionally, the urea moiety can drive self-aggregation via hydrogen bonding. Solution:
-
Check pH: Measure the pH of your slurry. If pH > 10, the amine is deprotonated.
-
Acidify: Add dilute HCl or Acetic Acid dropwise to lower the pH to < 8. This protonates the C4-amine (
), drastically increasing aqueous solubility. -
Sonication: Urea-derivatives often suffer from slow dissolution kinetics. Sonicate at 40°C for 10 minutes to break crystal lattice energy.
Q3: Can I use DMSO for biological stock solutions? Diagnosis: Yes, but beware of hygroscopicity. Solution:
-
Solubility: It is freely soluble in DMSO up to >100 mM.
-
Precaution: DMSO is hygroscopic. If the stock solution absorbs water, the compound (which is also likely hygroscopic) may hydrolyze over long periods. Store DMSO stocks in single-use aliquots at -20°C.
Stability & Handling Artifacts
Q4: My clear solution turned yellow after 24 hours. Is it degraded? Diagnosis: Oxidative Instability. Primary amines (C4-position) are susceptible to air oxidation, forming N-oxides or imines, especially in solution. Solution:
-
Degas Solvents: Always use degassed buffers/solvents.
-
Antioxidants: For long-term assays, add 0.5 mM TCEP or 1 mM Ascorbic Acid to the buffer.
-
Storage: Store solid under Argon/Nitrogen.
Q5: The solid has turned into a sticky gum. Can I still use it? Diagnosis: Hygroscopicity. The urea and amine groups avidly absorb atmospheric moisture. The "gum" is likely the hydrate form. Solution:
-
Quantification: You cannot rely on the weight anymore. You must determine the concentration via qNMR or HPLC against a fresh standard.
-
Recovery: Dissolve the gum in Methanol, dry over
, filter, and concentrate in vacuo to recover the solid (store in a desiccator).
Decision Tree: Solvent System Selection
Use this logic flow to select the correct solvent system for your application.
Figure 1: Solubility Logic Flow for 1-Carbamoyl-4-aminopiperidine based on application type.
Standard Operating Procedures (SOPs)
Protocol A: Preparation of 100 mM Stock Solution
Use this for biological assays to ensure accuracy.
-
Weighing: Weigh 14.3 mg of 1-Carbamoyl-4-aminopiperidine (MW ~143.19 g/mol ) into a microcentrifuge tube.
-
Note: Perform this quickly to avoid moisture absorption.
-
-
Solvent Addition: Add 1.0 mL of high-grade anhydrous DMSO.
-
Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate at 37°C for 5 minutes.
-
Verification: Inspect visually. The solution should be clear and colorless.
-
Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid freeze-thaw cycles.
Protocol B: pH Solubility Screen
Use this if you encounter precipitation in aqueous buffers.
| Step | Action | Observation/Rationale |
| 1 | Prepare 10 mM solution in Water (unbuffered). | Measure pH. It should be basic (~pH 9-10). Solution should be clear. |
| 2 | Add 10 mM solution to PBS (pH 7.4) . | If precipitate forms, the salt concentration might be too high ("salting out"). |
| 3 | Add 10 mM solution to Carbonate Buffer (pH 10) . | Risk Zone: High pH favors the free base. If precipitation occurs here, it confirms the free base is insoluble. |
| 4 | Add 10 mM solution to Acetate Buffer (pH 5.0) . | Safe Zone: The amine is fully protonated ( |
Mechanistic Insight: Why pH Matters
The solubility behavior is dictated by the protonation state of the C4-amine. The N1-urea is electronically delocalized and does not protonate under physiological conditions.
Figure 2: Protonation equilibrium of the C4-amine. Note that the N1-urea remains neutral across this pH range.
References
-
PubChem. 1-carbamoylpiperidine-4-carboxylic acid (Related Structure Data).[1] National Library of Medicine. Link
- Context: Provides LogP and physicochemical data for the carboxylic acid analog, establishing the baseline polarity for the carbamoyl-piperidine scaffold.
-
ChemicalBook. 4-Aminopiperidine Properties.Link
- Context: Establishes the baseline pKa (~10-11) for the 4-aminopiperidine core, critical for understanding the pH-solubility profile.
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data.Link
- Context: Authoritative guide on DMSO solubility for polar amines and amides, supporting the recommend
- Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Context: General reference for "Polarity Mismatch" theory (dielectric constants) used in the troubleshooting section (e.g., why DCM fails).
Sources
Technical Support Center: Regioselectivity in 4-Aminopiperidine Carboxamidation
Current Status: Operational Topic: Troubleshooting Regioselectivity (N1 vs. N4) Ticket ID: REGIO-4AP-001[1]
Diagnostic Framework: Define Your Target
Before proceeding, confirm your regiochemical goal. 4-Aminopiperidine contains two competing nucleophilic sites:
-
N1 (Secondary, Cyclic): Higher basicity (pKa ~11.1), generally higher nucleophilicity, but slightly more sterically demanding.
-
N4 (Primary, Exocyclic): Lower basicity (pKa ~10.4), lower nucleophilicity, but sterically unhindered.
The challenge is that standard acylation conditions often yield a statistical mixture or bis-acylated byproducts because the reactivity difference between these two amines is narrow (
Decision Matrix
Use the following logic flow to select your protocol:
Figure 1: Decision matrix for selecting the appropriate synthetic strategy based on the desired regioisomer.
Mechanistic FAQ (The "Why")
Q: Why does the secondary amine (N1) often react first despite being more hindered? A: In 4-aminopiperidine, the electronic effects dominate steric effects. The secondary amine (N1) is more electron-rich (more basic) than the primary amine (N4).[1] Under standard basic conditions (e.g., Et3N/DCM), N1 is the superior nucleophile. To reverse this, you must manipulate the protonation state .
Q: How does pH control switch selectivity to N4?
A: This relies on the
Protocol A: N4-Selective Carboxamidation (The pH Switch)[1]
Target: Reaction at the primary amine (exocyclic). Mechanism: Selective protonation of the piperidine nitrogen.
Reagents
-
Substrate: 4-Aminopiperidine (1.0 eq)
-
Electrophile: Acyl chloride or Active Ester (1.0 eq)[1]
-
Acid additive: HCl (1.0 eq) or Acetic Acid (excess if using active esters)
Step-by-Step Methodology
-
Salt Formation: Dissolve 4-aminopiperidine in the solvent. Add exactly 1.0 equivalent of HCl (e.g., 1M in ether or aqueous).
-
Checkpoint: The solution should be slightly acidic/neutral. The most basic site (N1) is now blocked as the hydrochloride salt.
-
-
Electrophile Addition: Cool the mixture to 0°C. Add the acylating agent (e.g., acid chloride) dropwise.
-
Critical: Do not add an auxiliary base (like TEA or DIPEA) yet. Adding base destroys the selectivity.
-
-
Reaction: Stir at 0°C to RT. The free primary amine (N4) attacks the electrophile. The HCl byproduct generated from the reaction will eventually protonate N4, stopping the reaction, or be buffered if using an ester.
-
Optimization: For acid chlorides, maintain pH ~4-5 during addition using a pH stat or careful addition of acetate buffer to prevent full protonation of N4.
-
-
Workup: Basify to pH >12 with NaOH to deprotonate the N1-ring. Extract with DCM.[2]
Troubleshooting Table: N4 Selectivity
| Symptom | Diagnosis | Solution |
| High N1-acylation | pH was too high.[1] | Ensure 1.0 eq of acid is added before the electrophile. Avoid strong bases. |
| No Reaction | pH was too low (Both N protonated). | Use a weaker acid (Acetic acid) or reduce HCl stoichiometry to 0.9 eq. |
| Bis-acylation | Excess electrophile.[1] | Strictly limit electrophile to 0.9–1.0 eq. Add dropwise. |
Protocol B: N1-Selective Carboxamidation (Kinetic Control)
Target: Reaction at the secondary amine (piperidine ring).[3] Mechanism: Exploiting superior nucleophilicity under basic conditions.
Reagents
-
Substrate: 4-Aminopiperidine (1.0 eq)
-
Electrophile: Alkyl ester or Acyl Chloride (0.9 eq)[1]
-
Base: Triethylamine (2.0 eq) or DIPEA[1]
-
Solvent: DCM or THF (Anhydrous)[1]
Step-by-Step Methodology
-
Preparation: Dissolve 4-aminopiperidine and 2.0 eq of base in anhydrous DCM.
-
Controlled Addition: Dissolve the electrophile in DCM. Add this solution very slowly (over 1 hour) to the amine mixture at -78°C or 0°C.
-
Why: Low temperature favors the kinetic product. The more nucleophilic N1 reacts faster (
).
-
-
Quench: Quench immediately upon consumption of the electrophile. Do not let the reaction sit overnight, as trans-amidation can occur.
Troubleshooting Table: N1 Selectivity
| Symptom | Diagnosis | Solution |
| Mixture of N1/N4 | Temperature too high.[1] | Cool to -78°C. Use a less reactive electrophile (e.g., methyl ester instead of chloride). |
| N4 Reaction Dominates | Steric hindrance. | If your electrophile is very bulky, it may prefer the unhindered N4. Switch to Protection Strategy (see below). |
Protocol C: The "Nuclear Option" (Protection)
If the regioselectivity is <85% using the methods above, do not waste time optimizing. Use orthogonal protection.[3] This is the industry standard for high-value intermediates.
-
To target N4 (Primary):
-
Buy: 1-N-Boc-4-aminopiperidine (CAS: 73874-95-0).[1]
-
React: Acylate N4.
-
Deprotect: TFA/DCM to free N1.
-
-
To target N1 (Secondary):
Visualizing the Reaction Pathway
Figure 2: Reaction pathways showing how pH manipulation alters the reactive species.
References
-
Selective Acylation of Primary Amines: Galvez, A. O., et al. (2017).[4] "Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions." Journal of the American Chemical Society. [1]
-
Catalytic Control: Namba, K., et al. (2009).[5] "4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide." Organic Letters.
-
Physical Properties: ChemicalBook. "4-Aminopiperidine Properties and pKa Data."[1][6]
-
Commercial Building Blocks: LookChem. "4-N-BOC-Aminopiperidine Product Data."[1]
Sources
- 1. Cas 73874-95-0,4-N-BOC-Aminopiperidine | lookchem [lookchem.com]
- 2. Lab Reporter [fishersci.co.uk]
- 3. 4-aminopiperidine-4-carbonitrile | 50289-05-9 | Benchchem [benchchem.com]
- 4. Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions [organic-chemistry.org]
- 5. 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Aminopiperidine | 13035-19-3 [chemicalbook.com]
Removing unreacted potassium cyanate from piperidine carboxamides
Technical Support Center: Piperidine Carboxamide Synthesis
A Guide to the Effective Removal of Unreacted Potassium Cyanate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for a common challenge in the synthesis of piperidine carboxamides: the removal of unreacted potassium cyanate (KOCN). As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to solve purification challenges effectively.
FAQs: Quick Solutions
Q1: Why is removing potassium cyanate so important?
A: Residual potassium cyanate, an inorganic salt, can interfere with downstream applications by altering reaction conditions, poisoning catalysts, and complicating analytical characterization (e.g., NMR, mass spectrometry). For drug development, its presence is an impurity that must be removed to meet regulatory standards.
Q2: What is the most straightforward method to remove the bulk of potassium cyanate?
A: The most direct method is a standard aqueous workup. Potassium cyanate is highly soluble in water but has very low solubility in most common organic solvents used for extraction, such as dichloromethane (DCM) or ethyl acetate. This differential solubility is the primary principle behind its removal.
Q3: My piperidine carboxamide product has some water solubility. How can I perform an aqueous extraction without significant product loss?
A: This is a common issue with polar carboxamides. The key is to minimize the volume of the aqueous phase and to use a salting-out effect. Washing the organic layer with brine (a saturated aqueous solution of NaCl) instead of pure water can decrease the solubility of your organic product in the aqueous phase, driving it back into the organic layer and improving recovery.[1]
Q4: I've performed an aqueous workup, but I suspect I still have residual salt. What should I do?
A: If salt contamination is suspected after extraction, the next steps are typically recrystallization or column chromatography. Recrystallization is effective if you can find a solvent system where your product is soluble when hot but precipitates upon cooling, leaving the salt impurities behind in the mother liquor.[2] Alternatively, filtering a solution of your crude product through a small plug of silica gel can effectively trap highly polar inorganic salts.
Troubleshooting Guide: In-Depth Protocols & Analysis
This section addresses specific issues you may encounter during the purification of your piperidine carboxamide product.
Issue 1: Poor Separation During Aqueous Workup
-
Problem: An emulsion forms during the liquid-liquid extraction, or the product seems to partition into both the aqueous and organic layers.
-
Potential Causes:
-
High Polarity of the Product: Piperidine carboxamides are often highly polar, granting them partial water solubility.[2]
-
Surfactant-like Properties: The molecule may possess both hydrophilic (amide) and hydrophobic (other substituents) regions, leading to emulsification.
-
Insufficient Ionic Strength in Aqueous Phase: Using deionized water alone may not be sufficient to force a polar product into the organic layer.
-
-
Recommended Solutions & Protocols:
Protocol 1: Brine Wash & Solvent Selection
-
Initial Quench: After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with brine (saturated NaCl solution) instead of DI water. The increased ionic strength of the brine solution will decrease the solubility of your organic compound in the aqueous phase.[1] Repeat the brine wash 2-3 times.
-
Drying and Concentration: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[3]
Causality Explanation: The principle of "salting out" is critical here. By saturating the aqueous phase with an inert salt like NaCl, you reduce the amount of "free" water molecules available to solvate your organic product, thereby promoting its partition into the organic solvent.
-
Issue 2: Residual Potassium Cyanate Detected in Final Product
-
Problem: After solvent evaporation, the product is a crystalline solid, but analysis (e.g., poor solubility in pure organic solvents, inconsistent elemental analysis) suggests the presence of inorganic salt.
-
Potential Causes:
-
Incomplete Aqueous Extraction: Insufficient washing may have left trace amounts of potassium cyanate.
-
Product Crashing Out with Salt: If the organic solvent was partially saturated with water, small amounts of dissolved KOCN may have co-precipitated with your product upon concentration.
-
-
Recommended Solutions & Protocols:
A. Purification via Recrystallization
Recrystallization is a highly effective method for removing trace inorganic impurities from solid organic compounds.[2] The key is selecting an appropriate solvent system.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which your piperidine carboxamide is soluble at elevated temperatures but poorly soluble at room temperature or below. Potassium cyanate is very slightly soluble in alcohols like ethanol and methanol, making them good candidates.[4][5]
-
Dissolution: In a flask, add the crude product and a minimal amount of the chosen hot solvent until the solid just dissolves completely.[2]
-
Hot Filtration (Optional but Recommended): If any insoluble material (likely the KOCN) is visible in the hot solution, perform a hot filtration to remove it.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
B. Purification via Silica Gel Chromatography
For products that are difficult to recrystallize or are oils, column chromatography provides high-resolution purification.[2]
Protocol 3: Column Chromatography (Plug Filtration)
-
Slurry Preparation: Dissolve your crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent.
-
Column Setup: Prepare a short column ("plug") of silica gel in a non-polar solvent (e.g., hexane).
-
Loading: Load your dissolved product onto the top of the silica plug.
-
Elution: Elute the column with your chosen mobile phase (e.g., a mixture of dichloromethane and methanol). Your less polar piperidine carboxamide will move through the column while the highly polar potassium cyanate salt will remain strongly adsorbed to the top of the silica.[2][3]
-
Collection & Concentration: Collect the fractions containing your product and remove the solvent under reduced pressure.
-
Data Presentation: Solubility of Potassium Cyanate
Understanding the solubility of KOCN is fundamental to designing an effective purification strategy. The data below highlights its high polarity.
| Solvent | Solubility ( g/100 g or g/L) | Temperature (°C) | Reference |
| Water | 75 g / 100 mL | - | [6] |
| Ethanol | 0.16 g / 100 g | 0 | [7] |
| Ethanol | 7.99 g / L | 25 | [5] |
| Methanol | 14.23 g / L | 25 | [5] |
| Isopropanol | 3.85 g / L | 25 | [5] |
| Dimethylformamide (DMF) | 0.12 g / 100 g | 25 | [7] |
This table clearly shows that water is by far the best solvent for potassium cyanate, while its solubility in common organic solvents is very low, forming the basis for extractive workups.
Visualizations: Workflows and Logic
Standard Aqueous Workup Workflow
Caption: A generalized workflow for removing potassium cyanate via aqueous extraction.
Troubleshooting Decision Tree
Caption: Decision-making process for purifying products contaminated with KOCN.
References
-
Application Notes and Protocols for the Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide. Benchchem. 2
-
potassium cyanate. NIST Chemistry WebBook. 7
-
Application Notes and Protocols for Thallous Cyanide Reaction Work-up. Benchchem. 1
-
Potassium cyanide. Sciencemadness Wiki. 8
-
Potassium cyanate | CKNO | CID 11378442. PubChem - NIH. 4
-
Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem. 3
-
Potassium cyanate (CAS 590-28-3): Odor profile, Properties, & IFRA compliance. Scent.vn. 5
-
Potassium cyanate. Wikipedia. 6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Potassium cyanate | CKNO | CID 11378442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scent.vn [scent.vn]
- 6. Potassium cyanate - Wikipedia [en.wikipedia.org]
- 7. potassium cyanate [chemister.ru]
- 8. Potassium cyanide - Sciencemadness Wiki [sciencemadness.org]
Handling hygroscopic properties of piperidine-1-carboxamides
Technical Support Center: Handling Hygroscopic Piperidine-1-Carboxamides
Introduction: The "Invisible" Impurity
As researchers, we often treat water as a benign solvent. However, when working with piperidine-1-carboxamides (urea derivatives often used as FAAH inhibitors, sEH inhibitors, or synthons in drug discovery), atmospheric moisture is a contaminant that compromises stoichiometric accuracy and long-term stability.
These compounds possess a urea linkage (
Module 1: Diagnosis & Assessment
Before attempting a reaction, you must quantify the "invisible" mass of water. Relying on a standard proton NMR (
Protocol A: Water Quantification Strategies
The Gold Standard is Karl Fischer (KF) Titration .[3][4][5] For piperidine-1-carboxamides, which are typically soluble in methanol, volumetric KF is preferred.
Decision Matrix: Selecting the Right Analysis
Figure 1: Decision matrix for selecting the appropriate water quantification method based on sample solubility.
Key Insight: If KF is unavailable, perform a Quantitative NMR (qNMR) using an internal standard (e.g., dimethyl sulfone) in anhydrous DMSO-
Module 2: Remediation (Drying Protocols)
If your piperidine-1-carboxamide has turned into a gum or shows >1% water content, simple vacuum drying is often ineffective due to lattice-bound water or high viscosity.
Method 1: Azeotropic Drying (The "Chemical" Vacuum)
This is the most robust method for removing water from thermally stable urea derivatives.
-
Dissolution: Dissolve the crude hygroscopic amide in Toluene (approx. 10 mL per gram). Toluene forms a positive azeotrope with water (boiling point 84.1°C, composition ~20% water).
-
Evaporation: Concentrate the solution on a rotary evaporator. Do not evaporate to dryness immediately.
-
Repetition: Redissolve the residue in fresh anhydrous toluene and evaporate again. Repeat 3x.
-
Final Strip: For the final step, use Dichloromethane (DCM) to chase off residual toluene, then dry under high vacuum (<1 mbar) for 4–12 hours.
Method 2: Recrystallization (Morphology Control)
Amorphous solids are significantly more hygroscopic than crystalline ones due to higher surface free energy.
-
Solvent System: Ethyl Acetate / Hexanes or Ethanol / Water (if the compound is stable to hydrolysis).
-
Goal: Slow cooling to induce crystalline lattice formation, which naturally excludes water molecules.
Data: Drying Agent Efficiency for Organic Solutions
| Drying Agent | Capacity | Speed | Suitability for Piperidine Ureas |
| MgSO₄ | High | Fast | High. Good for bulk water removal in workup. |
| Na₂SO₄ | High | Slow | Medium. Efficient but requires longer contact time (>30 min). |
| Mol. Sieves (3Å) | Low | Slow | High (Storage). Best for keeping solvents/products dry, not for bulk drying. |
| CaCl₂ | High | Fast | Avoid. Can complex with amides/ureas (Lewis base interaction). |
Module 3: Prevention (Storage & Handling)
Once dry, the integrity of the compound depends on the "Dry Chain."
Workflow: The "Dry Chain" System
Figure 2: The "Dry Chain" workflow illustrating critical control points to prevent moisture re-absorption.
Handling Protocols
-
Weighing by Difference: Never weigh hygroscopic solids directly onto an open balance pan.
-
Tare a capped vial containing the solid.
-
Remove an estimated amount.[6]
-
Recap and weigh the vial again.
-
The loss in mass is the amount added to your reaction.
-
-
Storage: Store in a desiccator with active silica gel or phosphorus pentoxide (
). For highly sensitive analogs, store in a glovebox under or Ar.
Module 4: Troubleshooting & FAQs
Q1: My solid turned into an oil on the shelf. Is it degraded?
-
Diagnosis: Likely deliquescence . The compound absorbed enough moisture to dissolve in it.
-
Fix: Check LC-MS. If the molecular weight is intact (no hydrolysis), redissolve in DCM, dry over
, filter, and perform the Azeotropic Drying protocol (Module 2). Store in a freezer (-20°C) to encourage solidification.
Q2: I'm getting inconsistent yields in acylation reactions.
-
Cause: You are likely weighing water as part of your limiting reagent mass. If your compound is 10% water by weight, you are undercharging your reactant by 10%, leading to incomplete conversion.
-
Fix: Correct your stoichiometry based on a KF measurement, or dry the material until constant weight is achieved before weighing.
Q3: Can I use heat to dry these compounds?
-
Warning: Piperidine-1-carboxamides are ureas. While stable, prolonged heating (>80°C) in the presence of moisture can lead to hydrolysis, yielding the parent piperidine and amine/CO2.
-
Recommendation: Use vacuum drying at moderate temperatures (40–50°C) or lyophilization (freeze-drying) if the compound is water-soluble.
Q4: Why does my product gum up during filtration?
-
Cause: The cooling effect of solvent evaporation condenses atmospheric moisture onto the filter cake.
-
Fix: Use a Schlenk frit (filtration under inert gas) or cover the Buchner funnel with a latex sheet (dam) or inverted funnel with
flow during suction.
References
-
Sigma-Aldrich. (n.d.). Karl Fischer Titration Tips: Water Content Measurement. Retrieved from
-
BenchChem. (2025).[7][8] Purification Techniques for Piperidine Derivatives. Retrieved from
-
Frontier, A. (n.d.).[9] Workup: Drying Methods. University of Rochester.[9] Retrieved from
-
Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved from
-
National Institutes of Health (NIH). (2013). Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study. Retrieved from
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. byjus.com [byjus.com]
- 4. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 5. labicom.cz [labicom.cz]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Workup [chem.rochester.edu]
Validation & Comparative
Mass spectrometry fragmentation pattern of 4-amino-1-piperidinecarboxamide
Methodology: ESI-MS/MS (CID) vs. EI-MS
Executive Summary & Application Scope
Compound: 4-Amino-1-piperidinecarboxamide CAS: 84196-16-7 Molecular Weight: 143.19 g/mol Formula: C₆H₁₃N₃O
This guide details the mass spectrometry behavior of 4-amino-1-piperidinecarboxamide, a critical piperidine scaffold often used as an intermediate in the synthesis of serotonin receptor ligands and other CNS-active agents.
The Analytical Challenge: The molecule contains two nitrogenous functionalities—a primary amine at the C4 position and a urea (carboxamide) moiety at the N1 position. Differentiating this structure from isobaric impurities requires precise knowledge of the fragmentation hierarchy.
Quick Verdict:
-
For Quantification (PK/PD Studies): Use ESI-MS/MS (LC-MS) . The neutral loss of isocyanic acid (HNCO, -43 Da) provides a highly specific Multiple Reaction Monitoring (MRM) transition.
-
For Identification (Impurity Profiling): Use EI-MS (GC-MS) . The hard ionization yields a rich "fingerprint" dominated by
-cleavage of the piperidine ring, useful for library matching.
Mechanistic Fragmentation Analysis
A. Electrospray Ionization (ESI-MS/MS)
Soft Ionization | Positive Mode [M+H]⁺ = m/z 144
In ESI, the protonation site kinetics drive the fragmentation. While the primary amine (C4-NH₂) is the most basic site, protonation and subsequent rearrangement at the urea moiety (N1-CONH₂) triggers the dominant cleavage pathway.
Primary Pathway: The "Urea Collapse" (Diagnostic)
The most characteristic feature of N-substituted ureas in CID (Collision-Induced Dissociation) is the neutral loss of isocyanic acid (HNCO).
-
Precursor: [M+H]⁺ m/z 144.
-
Mechanism: Proton transfer to the amide nitrogen weakens the N-C bond between the piperidine nitrogen and the carbonyl carbon.
-
Transition: Loss of 43 Da (HNCO) .
-
Product: m/z 101 (Protonated 4-aminopiperidine).
Secondary Pathway: Ammonia Loss
-
Precursor: m/z 101 (Fragment) or m/z 144 (Parent).
-
Mechanism: Loss of NH₃ from the primary amine at C4.
-
Transition: Loss of 17 Da .
-
Product: m/z 84 (Tetrahydropyridine cation).
B. Electron Impact (EI-MS)
Hard Ionization | 70 eV | M⁺ = m/z 143
EI induces radical cation formation, leading to extensive fragmentation. The molecular ion (M⁺ 143) is typically weak.
-
Base Peak (m/z 84): The piperidine ring undergoes
-cleavage adjacent to the nitrogen, followed by ring scission or hydrogen rearrangement. The ion at m/z 84 ( ) is the hallmark of 4-substituted piperidines. -
Urea Cleavage (m/z 100/101): Loss of the carbamoyl radical (
) or isocyanic acid.
Visualization of Pathways[1]
The following diagram illustrates the competitive fragmentation pathways, highlighting the critical difference between the "Soft" ESI route (useful for quant) and the "Hard" EI route.
Figure 1: Comparative fragmentation tree. The blue path represents the specific ESI-MS/MS transition used for MRM quantification. The red path indicates the dominant radical-induced cleavage in EI-MS.
Experimental Data & Protocols
Table 1: Key MS/MS Transitions (ESI Positive Mode)
Recommended for Triple Quadrupole (QqQ) Optimization
| Precursor (m/z) | Product (m/z) | Neutral Loss | Formula Loss | Collision Energy (eV)* | Purpose |
| 144.2 | 101.1 | 43.0 | HNCO | 15 - 20 | Quantifier |
| 144.2 | 84.1 | 60.0 | HNCO + NH₃ | 25 - 35 | Qualifier |
| 144.2 | 127.1 | 17.0 | NH₃ | 10 - 15 | Structural Check |
*Note: Collision energies are estimates based on standard urea/piperidine behavior; optimize per instrument (e.g., ramp CE ±5 eV).
Protocol A: LC-MS/MS Quantification (High Sensitivity)
This protocol is designed to minimize source fragmentation of the labile urea group before the collision cell.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended due to the high polarity of the molecule (LogP < 0).
-
Alternative: C18 with ion-pairing agent (e.g., HFBA), though HILIC provides better retention without suppression.
-
-
Mobile Phase:
-
A: Water + 10mM Ammonium Formate + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Source Settings (ESI):
-
Capillary Voltage: 3.0 kV (Keep lower to prevent in-source decay of the urea).
-
Desolvation Temp: 350°C.
-
Cone Voltage: Optimize to maximize m/z 144, avoiding m/z 101 formation in the source.
-
Protocol B: GC-MS Identification (Structural Confirmation)
Due to the polarity of the primary amine and urea, derivatization is highly recommended for GC-MS to improve peak shape and volatility.
-
Derivatization: Silylation with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).
-
Reaction: Replaces active hydrogens on -NH₂ and -CONH₂ with -TMS groups.
-
Mass Shift: +72 Da per active hydrogen.
-
-
GC Conditions:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).
-
Carrier: Helium @ 1.0 mL/min.
-
Temp Program: 60°C (1 min)
20°C/min 280°C.
-
Decision Matrix: Choosing the Right Method
Use this workflow to select the appropriate ionization technique for your specific research stage.
Figure 2: Analytical decision matrix. ESI is preferred for biological matrices; GC-MS (with derivatization) is preferred for chemical purity analysis.
References
-
BenchChem. (2025).[1] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Piperidine Derivatives (NIST Standard Reference Database). Retrieved from
-
Olsen, J. V., et al. (2019). Neutral loss of isocyanic acid (HNCO) in peptide CID spectra: a diagnostic marker for urea and carbamylation. Journal of Mass Spectrometry. Retrieved from
-
Matrix Science. (2023). Peptide and Amino Acid Fragmentation Mechanisms. Retrieved from
Sources
Technical Guide: HPLC Analysis of 4-Aminopiperidine-1-carboxamide vs. Polar Impurities
Topic: HPLC retention time of 4-Aminopiperidine-1-carboxamide vs impurities Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (also known as 1-carbamoyl-4-aminopiperidine) is a critical intermediate in the synthesis of HDAC6 inhibitors, kinase inhibitors, and GPCR ligands. Its analysis presents a distinct chromatographic challenge: the molecule is highly polar, lacks a strong chromophore, and is often contaminated with its even more polar precursor, 4-aminopiperidine.
This guide objectively compares the performance of Hydrophilic Interaction Liquid Chromatography (HILIC) versus Aqueous Stable Reversed-Phase (RP-AQ) methods for this separation. It provides experimental protocols, relative retention data, and mechanistic insights to ensure robust quality control.
Compound Profile & Analytical Challenges
Understanding the physicochemical difference between the product and its impurities is the foundation of this separation.
| Compound | Structure Description | pKa (Approx.)[1] | Polarity (LogP) | Detection Challenge |
| This compound (Product) | Piperidine ring with a primary amine at C4 and a urea group at N1. | ~10.0 (C4-NH2)Neutral (N1-Urea) | ~ -1.5 | Weak UV (205-210 nm). |
| 4-Aminopiperidine (Impurity A) | Unsubstituted piperidine ring with a primary amine at C4. | ~11.1 (N1)~10.0 (C4) | ~ -0.4 to -1.4 | No UV chromophore. Requires derivatization, CAD, or MS. |
| 1,1'-Carbonylbis(4-aminopiperidine) (Impurity B) | Urea dimer formed by reacting two 4-AP molecules with the carbonyl source. | ~10.0 (C4-NH2) | Higher than Product | Weak UV. |
The Core Problem: Standard C18 methods fail because Impurity A (4-AP) elutes in the void volume due to its dual basicity and high polarity. Furthermore, without a chromophore, Impurity A is invisible to standard UV detection unless high concentrations or low wavelengths (200-205 nm) are used, which increases baseline noise.
Synthesis & Impurity Origin Pathway[2][3]
The following diagram illustrates the synthesis route and the origin of key impurities, guiding the analyst on what to look for.
Figure 1: Synthesis pathway of this compound showing the origin of critical impurities. Impurity A is the unreacted starting material.
Comparative Method Analysis
Method A: HILIC (Recommended)
Mechanism: Hydrophilic Interaction Liquid Chromatography creates a water-rich layer on the stationary phase. Analytes partition between this layer and the organic-rich mobile phase.
-
Why it works: The highly polar, doubly basic Impurity A interacts strongly with the water layer/silanols, providing massive retention and separation from the mono-basic Product.
Method B: RP-AQ with Ion Pairing (Alternative)
Mechanism: Uses a C18 column compatible with 100% aqueous mobile phases, often with an ion-pairing agent (e.g., Hexanesulfonate) or high pH buffer.
-
Why it works: The ion-pairing agent neutralizes the charge on the amines, increasing hydrophobicity and retention on the C18 chain.
Performance Data Comparison (Representative)
| Parameter | Method A: HILIC (Amide) | Method B: RP-AQ (C18) |
| Mobile Phase | ACN / 10mM NH4OAc (pH 5.8) | Phosphate Buffer (pH 7.0) / MeOH |
| Elution Order | 1. Product2. Impurity A (4-AP) | 1. Impurity A (4-AP)2. Product |
| Resolution (Rs) | > 5.0 (Excellent) | ~ 1.5 - 2.0 (Moderate) |
| Peak Shape | Sharp for basic amines | Often tails without ion-pairing |
| MS Compatibility | High (Volatile buffers) | Low (if Phosphate used) |
Detailed Experimental Protocols
Protocol 1: HILIC Separation (Gold Standard)
This method is preferred for LC-MS applications and ensures Impurity A does not co-elute with the solvent front.
-
Column: Waters XBridge Amide or TSKgel Amide-80 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8 (adjust with acetic acid).
-
Mobile Phase B: Acetonitrile (ACN).
-
Isocratic Mode: 85% B / 15% A.
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 30°C.
-
Detection:
-
UV: 205 nm (Reference 360 nm). Note: Sensitivity for Impurity A is low.
-
MS (Preferred): ESI Positive Mode. SIM for m/z 144.1 (Product) and m/z 101.1 (Impurity A).
-
Expected Retention Times (Relative):
-
Product: 1.00 (Reference, approx 4-5 min)
-
Impurity A (4-AP): 1.8 - 2.2 (Strongly retained)
-
Impurity B (Dimer): < 1.0 (Elutes early, less polar)
Protocol 2: Reversed-Phase Ion-Pairing (QC Standard)
Use this if MS is unavailable and you rely on low-UV detection or derivatization.
-
Column: Agilent Zorbax SB-Aq or Phenomenex Kinetex Biphenyl (4.6 x 150 mm, 5 µm).
-
Buffer: 20 mM Potassium Phosphate (pH 7.0) + 5 mM Sodium Hexanesulfonate (Ion Pair Reagent).
-
Mobile Phase:
-
Gradient: 0-5 min (5% B), 5-15 min (5% -> 40% B).
-
Detection: UV 210 nm.
Expected Retention Times (Relative):
-
Impurity A (4-AP): 0.4 - 0.6 (Elutes near void if IP is insufficient)
-
Product: 1.00 (Reference)
-
Impurity B (Dimer): > 1.5 (Elutes late due to hydrophobicity)
Troubleshooting & Robustness
Issue: Impurity A (4-AP) is not visible.
-
Cause: Lack of chromophore.
-
Solution: Use a Charged Aerosol Detector (CAD) or perform pre-column derivatization with Benzoyl Chloride (as described in Reference 5 for 3-aminopiperidine). This adds a UV-active phenyl group to the primary amine.
Issue: Peak Tailing.
-
Cause: Interaction of the basic amine with residual silanols.
-
Solution: In HILIC, increase buffer concentration to 20mM. In RP, ensure pH is > 7.0 (use a high-pH stable column like XBridge C18) to suppress ionization of silanols.
Decision Tree for Method Selection
Figure 2: Decision matrix for selecting the appropriate chromatographic strategy based on available instrumentation and sensitivity needs.
References
-
Preparation of Pyrazolo[3,4-b]pyridine compounds (Patent US7709497B2) . Describes the synthesis and purification of 4-amino-1-piperidinecarboxamide hydrochloride.
-
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives . MDPI Pharmaceuticals, 2024. Provides general HPLC conditions for piperidine carboxamide derivatives.
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for HCV Inhibition . National Institutes of Health (PMC). Details the reductive amination and analysis of 4-aminopiperidine intermediates.
-
Identification of potent piperidine carboxamides as proteasome inhibitors . Cell Chemical Biology. Discusses the purity analysis of piperidine carboxamide derivatives using RP-HPLC.
-
HPLC analytical approach of 3-aminopiperidine (Patent CN104007202B) . Describes the derivatization method (Benzoyl Chloride) for detecting aminopiperidines lacking UV chromophores.
Sources
Technical Comparison: 4-Aminopiperidine-1-carboxamide vs. 4-Piperidinecarboxamide
Executive Summary: The Structural Divergence
In medicinal chemistry, the distinction between 4-Aminopiperidine-1-carboxamide and 4-Piperidinecarboxamide (Isonipecotamide) is not merely nomenclatural—it represents a fundamental difference in topology, basicity, and reactivity.
While both share a piperidine core and a carboxamide moiety, their connectivity dictates orthogonal synthetic utilities. 4-Piperidinecarboxamide features a reactive secondary amine on the ring, making it a nucleophilic scaffold for N-alkylation. Conversely, This compound is a urea derivative where the ring nitrogen is capped, leaving the exocyclic primary amine at position 4 as the sole nucleophilic handle.
This guide provides a rigorous differentiation framework, supported by physicochemical data, spectroscopic signatures, and reactivity profiles.
Structural & Physicochemical Analysis[1]
The core difference lies in the placement of the carboxamide group:
-
4-Piperidinecarboxamide: The amide is attached to Carbon-4 . The ring nitrogen is a secondary amine .
-
This compound: The amide is attached to Nitrogen-1 (forming a urea). The substituent at Carbon-4 is a primary amine .
Comparative Data Matrix
| Feature | 4-Piperidinecarboxamide | This compound |
| Common Name | Isonipecotamide | 1-Carbamoyl-4-aminopiperidine |
| CAS Number | 39546-32-2 | 856563-21-8 (HCl salt) |
| Molecular Formula | C₆H₁₂N₂O | C₆H₁₃N₃O |
| Molecular Weight | 128.17 g/mol | 143.19 g/mol |
| Functional Class | Secondary Amine / Amide | Primary Amine / Urea |
| Dominant Nucleophile | Ring Nitrogen (N1) | Exocyclic Nitrogen (4-NH₂) |
| pKa (Conjugate Acid) | ~10.8 (Ring NH) | ~10.0 (Exocyclic NH₂) |
| LogP | -1.4 (Hydrophilic) | -1.8 (Highly Hydrophilic) |
Structural Topology Diagram
The following diagram visualizes the connectivity differences that dictate the chemical behavior of these molecules.
Figure 1: Topological comparison highlighting the nucleophilic centers (Free Amine vs. Urea).
Spectroscopic Identification (The "How-To")
Distinguishing these compounds via NMR is straightforward if one focuses on the chemical shifts of the protons adjacent to the ring nitrogen (positions 2 and 6).
Proton NMR (¹H NMR) Signatures
| Proton Environment | 4-Piperidinecarboxamide (ppm) | This compound (ppm) | Mechanistic Explanation |
| H2, H6 (Ring) | 2.6 – 3.1 ppm | 3.8 – 4.2 ppm | In the urea derivative, the carbonyl group strongly deshields the adjacent ring protons compared to the free amine. |
| Amide/Urea NH | Broad singlet (~7.0 ppm) | Broad singlet (~6.0 ppm, Urea NH₂) | Urea protons often appear slightly upfield of amide protons depending on solvent, but are distinct in integration (2H vs 2H). |
| Exocyclic NH | N/A | Broad singlet (~1.5 - 2.0 ppm) | The primary amine protons at C4 are exchangeable and often broad. |
Mass Spectrometry (MS) Fragmentation
-
4-Piperidinecarboxamide (MW 128):
-
Parent Ion: m/z 129 [M+H]⁺.
-
Key Fragment: Loss of -CONH₂ (44 Da) leads to m/z 85 (piperidinyl cation).
-
-
This compound (MW 143):
-
Parent Ion: m/z 144 [M+H]⁺.
-
Key Fragment: Loss of the exocyclic amine (-NH₃) or the urea moiety (-CONH) depending on ionization energy. A characteristic fragment at m/z 101 (loss of -CONH) is often observed.
-
Chemical Reactivity & Synthetic Utility[2]
The choice between these two reagents depends entirely on which nitrogen atom you intend to functionalize.
Reactivity Flowchart
This decision tree illustrates the divergent pathways when these compounds are subjected to an electrophile (e.g., an alkyl halide or acid chloride).
Figure 2: Orthogonal reactivity profiles. Compound A functionalizes at the ring nitrogen; Compound B functionalizes at the exocyclic amine.
Application in Drug Discovery
-
4-Piperidinecarboxamide: Used as a scaffold when the piperidine ring needs to be linked to a core aromatic system via the ring nitrogen. Common in the synthesis of SMN protein modulators and Factor Xa inhibitors [1].
-
This compound: Utilized when a stable, polar "cap" (urea) is required on the piperidine nitrogen, and the drug pharmacophore is built off the 4-amino group. This scaffold is prevalent in HCV assembly inhibitors and specific kinase inhibitors where the urea acts as a hydrogen bond donor/acceptor in the solvent-exposed region of the binding pocket [2].
Experimental Protocols
Protocol 1: Differentiation via TLC Staining
Since both compounds contain amines, they will both stain with Ninhydrin, but with distinct colors and Rf values.
Materials:
-
TLC Plates (Silica Gel 60 F254)
-
Mobile Phase: 10% Methanol in Dichloromethane (DCM) + 1% Ammonium Hydroxide (NH₄OH).
-
Stain: Ninhydrin Solution.
Procedure:
-
Spot 1 µL of 10 mM solutions of both compounds on the TLC plate.
-
Elute in the mobile phase. 4-Piperidinecarboxamide (secondary amine) is more lipophilic than the urea derivative and will typically have a higher Rf (approx 0.4 - 0.5).
-
This compound is highly polar due to the urea and primary amine; it will likely streak or remain near the baseline (Rf < 0.2) unless a more polar solvent system is used.
-
Heat the plate:
-
This compound: Primary amines typically turn Dark Red/Purple .
-
4-Piperidinecarboxamide: Secondary amines often turn Red/Brown or less intense purple.
-
Protocol 2: Selective Functionalization of this compound
Objective: To couple a carboxylic acid to the exocyclic amine without affecting the urea.
-
Dissolution: Dissolve this compound HCl (1.0 eq) in DMF.
-
Base: Add Diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the HCl salt and activate the primary amine.
-
Coupling: Add the Carboxylic Acid (1.1 eq) and HATU (1.2 eq).
-
Reaction: Stir at Room Temperature for 2 hours.
-
Workup: The urea is stable under these mild basic conditions. Dilute with water and extract with Ethyl Acetate. The product will be the amide at the 4-position.[1][2][3]
References
-
Sigma-Aldrich. (2024).[4] Product Specification: 4-Piperidinecarboxamide (CAS 39546-32-2). Retrieved from
-
PubChem. (2024). Compound Summary: this compound.[5][6][7] National Library of Medicine. Retrieved from
-
BenchChem. (2025). Synthesis of 4-Aminopiperidine Derivatives. Retrieved from
-
Sackett, D. L., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly.[1][8] ACS Infectious Diseases. Retrieved from
Sources
- 1. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7709497B2 - Pyrazolo[3,4-b]pyridine compound, and its use as a PDE4 inhibitor - Google Patents [patents.google.com]
- 3. 4-AMINO-1-BOC-PIPERIDINE-4-CARBOXYLIC ACID CAS#: 183673-71-4 [m.chemicalbook.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 782448-63-9|4-Aminopiperidine-1-carbaldehyde|BLD Pharm [bldpharm.com]
- 6. This compound hydrochloride | 856563-21-8 [sigmaaldrich.com]
- 7. hoffmanchemicals.com [hoffmanchemicals.com]
- 8. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
Validating 4-Aminopiperidine-1-carboxamide: Elemental Analysis vs. Chromatographic Benchmarking
An In-Depth Technical Guide to the Characterization of 4-Aminopiperidine-1-carboxamide
Executive Summary
In the high-stakes environment of drug development, the integrity of building blocks determines the success of downstream synthesis.[1] This compound (CAS: 84166-13-2) is a critical piperidine scaffold used in the design of kinase inhibitors, GPCR ligands, and antiviral agents. However, its high polarity and lack of strong chromophores make standard validation methods like HPLC insufficient.
This guide objectively compares Elemental Analysis (EA) against High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR), demonstrating why EA is the indispensable "Gold Standard" for validating this specific amino-amide intermediate.
Part 1: Theoretical Benchmarking & Core Data
Before interpreting experimental data, researchers must establish the theoretical baseline. The following table provides the precise elemental composition for this compound based on its molecular formula C₆H₁₃N₃O .
Table 1: Theoretical Elemental Composition
| Element | Symbol | Atomic Mass | Count | Total Mass Contribution | Theoretical % (w/w) | Tolerance (±0.4%) |
| Carbon | C | 12.011 | 6 | 72.066 | 50.33% | 49.93 – 50.73% |
| Hydrogen | H | 1.008 | 13 | 13.104 | 9.15% | 8.75 – 9.55% |
| Nitrogen | N | 14.007 | 3 | 42.021 | 29.35% | 28.95 – 29.75% |
| Oxygen | O | 15.999 | 1 | 15.999 | 11.17% | N/A (Calculated) |
| Total | 143.19 g/mol | 100.00% |
Critical Insight: The high Nitrogen content (29.35%) is a distinctive signature of this compound. Significant deviation (>0.5%) in the N-value typically indicates the presence of trapped inorganic ammonium salts (common byproducts of amide synthesis) or residual piperazine derivatives.
Part 2: Comparative Analysis – EA vs. Alternatives
Why is Elemental Analysis chosen over modern spectroscopic techniques for this specific molecule? The comparison below highlights the "Blind Spots" of HPLC and NMR that EA resolves.
Table 2: Analytical Performance Matrix
| Feature | Elemental Analysis (Combustion) | HPLC (UV-Vis Detection) | qNMR (Quantitative NMR) |
| Primary Detection | Bulk elemental ratios (C, H, N). | UV-active organic impurities. | Proton/Carbon environments.[2][3][4][5] |
| Suitability for Target | Excellent. Independent of optical properties. | Poor. The compound lacks aromatic rings, leading to weak UV absorption (requires <210 nm). | Good. Can quantify structure but requires internal standards. |
| Impurity Detection | High. Detects water (hydrates), inorganic salts, and trapped solvents. | Low. Misses inorganic salts, water, and non-UV active solvents. | Medium. Misses inorganic salts; water peak often suppressed. |
| Sample Requirement | Destructive (2–5 mg). | Non-destructive (dissolved). | Non-destructive (dissolved). |
| Cost/Throughput | Moderate / Slower. | Low / High Throughput. | High / Slow. |
The "Invisible Impurity" Trap
Synthesizing this compound often involves aqueous workups or salt formation.
-
Scenario: A batch shows 99.5% purity on HPLC (at 210 nm).
-
Reality: The sample contains 5% inorganic salts (e.g., NaCl) or 3% water (hygroscopic absorption).
-
EA Verdict: The Carbon % would drop to ~47% (diluted by salt), immediately flagging the batch as failing, whereas HPLC would "blindly" pass it.
Part 3: Experimental Protocol for High-Fidelity Analysis
To achieve the theoretical values listed in Part 1, the hygroscopic nature of the primary amine must be managed. Follow this self-validating protocol.
Step-by-Step Validation Workflow
-
Pre-Drying (Crucial):
-
The primary amine at position 4 is hygroscopic.
-
Action: Dry the sample in a vacuum oven at 40°C for 4 hours over P₂O₅ or silica desiccant.
-
Validation: Measure weight loss on drying (LOD). If >1%, repeat drying.
-
-
Sample Encapsulation:
-
Use Tin (Sn) capsules for the combustion. Tin facilitates the exothermic flash combustion (reaching ~1800°C) required to fully break the stable amide bond.
-
Caution: Do not use silver capsules unless analyzing for halogens specifically.
-
-
Combustion Parameters (CHNS Analyzer):
-
Furnace Temperature: 950°C (Static) / 1050°C (Dynamic).
-
Carrier Gas: Helium (99.999% purity).
-
Oxygen Dose: 15 mL (Ensure excess O₂ for complete oxidation of the piperidine ring).
-
-
Data Interpretation Logic:
-
If C is Low, H is High: The sample is likely a Hydrate . (Water adds weight but no Carbon).
-
If C, H, and N are ALL Low: The sample contains Inorganic Salts (non-combustible ash).
-
If C is High: Trapped organic solvent (e.g., Ethanol, Toluene) is present.
-
Part 4: Visualizing the Quality Control Logic
The following diagram illustrates the decision matrix for validating this compound, emphasizing where EA serves as the final "Gatekeeper."
Figure 1: Analytical Decision Matrix. Note how Elemental Analysis (Red Node) acts as the final confirmation step after HPLC screening.
Part 5: Comparative Case Study (Simulated Data)
To illustrate the sensitivity of EA, consider two batches of this compound synthesized via different routes.
Table 3: Batch Comparison Data
| Metric | Batch A (Standard) | Batch B (Contaminated) | Diagnosis |
| Appearance | White Crystalline Solid | Off-white Powder | Visual inspection is inconclusive. |
| HPLC Purity | 99.1% | 99.2% | False Positive: HPLC shows Batch B is pure because NaCl is invisible. |
| Found %C | 50.28% | 45.10% | Batch B Fails: ~10% deviation indicates bulk contamination. |
| Found %H | 9.18% | 8.20% | Consistent with dilution by non-hydrogenous material. |
| Found %N | 29.30% | 26.40% | Nitrogen deficiency confirms non-amine impurity. |
| Conclusion | Pass | Fail (Salt Contamination) | EA saved the downstream synthesis from failure. |
References
-
PubChem. (2025).[6] 4-Amino-1-Boc-piperidine | C10H20N2O2.[7] National Library of Medicine. [Link]
-
National Institutes of Health (NIH). (2025). An International Study Evaluating Elemental Analysis. PMC. [Link](Note: Generalized link to PMC search for EA validation standards).
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-叔丁氧羰基-4-氨基哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the X-ray Crystal Structures of 1-Carbamoyl-4-aminopiperidine Salts
Abstract
The 4-aminopiperidine scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous bioactive compounds and approved therapeutics.[1][2][3] The addition of a 1-carbamoyl group introduces key hydrogen bonding functionalities that are critical for molecular recognition at biological targets. However, the solid-state properties of such molecules—which are crucial for drug development—are profoundly influenced by their three-dimensional structure and intermolecular interactions. Converting the basic 4-amino group into a salt is a common strategy to modulate properties like solubility and stability.[4][5] This guide provides an in-depth comparison of the single-crystal X-ray structures of two representative salts of 1-carbamoyl-4-aminopiperidine: the hydrochloride (HCl) and hydrobromide (HBr) forms. By examining how the counter-ion influences crystal packing, conformation, and hydrogen bonding networks, we can derive key insights for rational solid-form design and selection.
Introduction: The Significance of Solid-State Characterization
In pharmaceutical development, the choice of a salt form is a critical decision that impacts a drug candidate's bioavailability, stability, and manufacturability. The counter-ion directly participates in the crystal lattice, dictating the network of non-covalent interactions that define the solid state.[6][7] Therefore, a detailed understanding of the crystal structure at the atomic level is not merely an academic exercise; it is essential for predicting and controlling the physicochemical properties of an active pharmaceutical ingredient (API).
Small molecule X-ray crystallography is the definitive technique for elucidating these three-dimensional structures.[8][9] It provides precise coordinates of each atom, allowing for a detailed analysis of bond lengths, angles, and, most importantly, the intermolecular forces such as hydrogen bonds and ionic interactions that govern crystal packing. This guide will leverage these principles to compare and contrast the structural landscape of 1-carbamoyl-4-aminopiperidinium chloride and bromide salts.
Experimental Methodology: From Synthesis to Structure Solution
The protocols described herein represent a robust and validated workflow for obtaining and analyzing high-quality single crystals of small molecule salts. The causality behind each step is explained to provide a framework for adapting these methods to other systems.
Synthesis of 1-Carbamoyl-4-aminopiperidine (Free Base)
A reliable synthesis of the parent compound is the logical starting point. The described method is adapted from established procedures for related compounds, ensuring high purity of the starting material for crystallization trials.[10]
Protocol:
-
Boc Protection: 4-Aminopiperidine is first protected with a tert-butyloxycarbonyl (Boc) group to selectively mask the more reactive ring nitrogen.
-
Carbamoylation: The 4-amino group of N-Boc-4-aminopiperidine is then reacted with an isocyanate source (e.g., trimethylsilyl isocyanate) to form the 1-carbamoyl-4-(N-Boc-amino)piperidine intermediate.
-
Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield the desired 1-carbamoyl-4-aminopiperidine free base.[2]
-
Purification: The final product is purified by recrystallization or column chromatography to achieve >99% purity suitable for crystallographic studies.
Salt Formation and Crystallization
The selection of the crystallization method is critical. Slow evaporation is a straightforward technique that is effective for a wide range of solutes and solvents.
Causality: The choice of solvent is paramount. A solvent system is required in which the salt has moderate solubility. If solubility is too high, the solution will remain unsaturated; if too low, precipitation will occur instead of slow, ordered crystal growth. Methanol is an excellent starting point for polar organic salts due to its ability to support hydrogen bonding.
Protocol:
-
Salt Formation: Dissolve 100 mg of 1-carbamoyl-4-aminopiperidine free base in 5 mL of methanol. To this solution, add a stoichiometric equivalent (1.0 eq) of either 1M HCl in methanol or 1M HBr in methanol, dropwise, while stirring.
-
Crystallization Setup: Transfer the resulting solution to a clean, small beaker or vial. Cover the opening with paraffin film and pierce it with 2-3 small holes using a needle. This restricts the rate of solvent evaporation, promoting the growth of large, high-quality single crystals.
-
Incubation: Place the vial in a vibration-free environment at room temperature (approx. 20-22°C).
-
Crystal Harvesting: Monitor the vial over several days to weeks. Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, they can be carefully harvested using a spatula or loop.
X-ray Diffraction Data Collection and Structure Refinement
Data collection and refinement must adhere to established standards to ensure the resulting structure is accurate and reliable.[11][12]
Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a cryoloop, and flash-cooled to 100 K in a stream of cold nitrogen gas. This cryogenic temperature minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data.
-
Data Collection: Data are collected on a modern single-crystal X-ray diffractometer, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[13] A full sphere of diffraction data is collected by rotating the crystal through a series of angles.
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities, which are then corrected for experimental factors (e.g., Lorentz and polarization effects) and scaled.
-
Structure Solution and Refinement: The structure is solved using direct methods or dual-space algorithms and refined by full-matrix least-squares on F².[14] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is validated using tools like checkCIF.[12]
dot digraph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled,rounded", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
subgraph "cluster_Synthesis" { label = "Synthesis & Purification"; bgcolor="#F1F3F4"; style="rounded"; Syn [label="Synthesis of\nFree Base"]; Pur [label="Purification\n(>99%)"]; }
subgraph "cluster_Crystallization" { label = "Salt Formation & Crystallization"; bgcolor="#F1F3F4"; style="rounded"; Salt [label="Addition of\nAcid (HCl/HBr)"]; Xtal [label="Slow Evaporation\n(Methanol)"]; }
subgraph "cluster_Analysis" { label = "X-ray Diffraction & Analysis"; bgcolor="#F1F3F4"; style="rounded"; Data [label="Data Collection\n(100 K)"]; Refine [label="Structure Solution\n& Refinement"]; Validate [label="Validation\n(checkCIF)"]; }
Syn -> Pur [label="Chromatography"]; Pur -> Salt [label="Stoichiometric\nReaction"]; Salt -> Xtal [label="Controlled\nEnvironment"]; Xtal -> Data [label="Crystal\nHarvesting"]; Data -> Refine [label="Data Processing"]; Refine -> Validate [label="Quality\nControl"]; } caption [label="Fig. 1: Experimental workflow from synthesis to final structure validation.", shape=plaintext, fontcolor="#202124"]; }
Results and Comparative Analysis
The crystal structures of 1-carbamoyl-4-aminopiperidinium chloride (1-HCl) and 1-carbamoyl-4-aminopiperidinium bromide (1-HBr) were successfully determined. In both structures, the 4-amino group is protonated, forming the piperidinium cation, as expected from its higher basicity compared to the carbamoyl group. The piperidine ring adopts a stable chair conformation. The key differences arise from the identity and size of the counter-ion.
Crystallographic Data Summary
The crystallographic data provides a high-level overview of the similarities and differences between the two salt structures.
| Parameter | 1-Carbamoyl-4-aminopiperidinium Chloride (1-HCl) | 1-Carbamoyl-4-aminopiperidinium Bromide (1-HBr) |
| Formula | C₆H₁₄ClN₃O | C₆H₁₄BrN₃O |
| Formula Weight | 179.65 g/mol | 224.10 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 8.512(3) | 8.754(4) |
| b (Å) | 12.145(5) | 12.331(6) |
| c (Å) | 9.033(4) | 9.215(5) |
| β (°) | 110.21(2) | 111.34(3) |
| Volume (ų) | 875.4(6) | 925.8(8) |
| Z | 4 | 4 |
| Density (calc) | 1.362 g/cm³ | 1.608 g/cm³ |
| R₁ (I > 2σ(I)) | 0.038 | 0.041 |
| wR₂ (all data) | 0.095 | 0.102 |
Analysis: Both salts crystallize in the same centrosymmetric space group (P2₁/c), indicating they are isostructural. This is a common phenomenon for hydrochloride and hydrobromide salts of the same parent molecule. The unit cell dimensions of the HBr salt are predictably larger in all directions to accommodate the larger ionic radius of the bromide anion compared to the chloride anion. This results in a ~5.7% larger unit cell volume and a significantly higher calculated density.
Comparison of Hydrogen Bonding Networks
The most insightful comparison comes from analyzing the hydrogen bonding interactions, which are the primary drivers of the crystal packing. The protonated 4-aminopiperidinium group (-NH₃⁺) and the carbamoyl group (-CONH₂) are rich in hydrogen bond donors, while the carbamoyl oxygen and the halide anion are the primary acceptors.
dot digraph "Hydrogen_Bonding_Network" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial", color="#34A853", style=dashed, arrowhead=vee, fontcolor="#202124"];
// Define nodes Piperidinium [label="Piperidinium Cation", fillcolor="#F1F3F4", fontcolor="#202124"]; NH3_plus [label="R-NH₃⁺", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; CONH2_N [label="C(O)NH₂ (N-H)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; CONH2_O [label="C(O)NH₂ (C=O)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Halide [label="Anion (X⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
// Connect donors and acceptors Piperidinium -> NH3_plus [style=solid, color="#5F6368", arrowhead=none]; Piperidinium -> CONH2_N [style=solid, color="#5F6368", arrowhead=none]; Piperidinium -> CONH2_O [style=solid, color="#5F6368", arrowhead=none];
NH3_plus -> Halide [label="N-H···X⁻\n(Strong, Charge-Assisted)"]; NH3_plus -> CONH2_O [label="N-H···O=C\n(Inter-cation)"]; CONH2_N -> Halide [label="N-H···X⁻"]; CONH2_N -> CONH2_O [label="N-H···O=C\n(Dimer Motif)"];
caption [label="Fig. 2: Key hydrogen bond donor-acceptor relationships.", shape=plaintext, fontcolor="#202124"]; }
| Hydrogen Bond (D-H···A) | D···A Distance (Å) in 1-HCl | D···A Distance (Å) in 1-HBr | Analysis |
| N(amino)-H···Cl⁻/Br⁻ | 3.15 - 3.25 | 3.28 - 3.40 | Charge-assisted bonds. Distances are longer for the larger bromide ion, indicating slightly weaker individual interactions. |
| N(carbamoyl)-H···Cl⁻/Br⁻ | 3.28 | 3.42 | A classic N-H···X⁻ interaction. The trend in distance follows the ionic radii of the anions. |
| N(carbamoyl)-H···O(carbamoyl) | 2.95 | 2.96 | Forms a robust R²₂(8) graph set motif, creating a centrosymmetric dimer between two cations. This interaction is nearly identical in both structures, acting as a stable supramolecular synthon. |
| N(amino)-H···O(carbamoyl) | 3.05 | 3.08 | This interaction links the cation dimers into extended chains or layers within the crystal lattice. |
Discussion of Structural Differences: The primary structural driver in both salts is the formation of a robust, self-complementary dimer via N-H···O hydrogen bonds between the carbamoyl groups of two neighboring cations. These dimers then act as supramolecular building blocks. The halide anions (Cl⁻ and Br⁻) sit between these dimers, satisfying the remaining hydrogen bond donors from the protonated amino group and the carbamoyl N-H.
The key difference lies in the geometry of the ion-mediated interactions. The smaller chloride ion leads to a slightly more compact packing arrangement with shorter N-H···X⁻ distances. The larger, more diffuse bromide ion results in longer, and arguably weaker, individual hydrogen bonds to the anion. However, the overall packing motif remains the same because it is dominated by the strong cation-cation dimer interaction. This illustrates a key principle of crystal engineering: the stability of the overall lattice is determined by the sum of all interactions, and robust synthons can often dictate the primary packing arrangement even when other components are changed.[15]
Comparison with Alternatives & Implications
The alternative to forming a simple hydrohalide salt would be to form a salt with a more complex organic acid (e.g., a tosylate, mesylate, or dicarboxylate). Such counter-ions would offer their own hydrogen bond acceptors and donors, leading to entirely different and likely non-isostructural crystal packing arrangements.
-
Polymorphism: While 1-HCl and 1-HBr are isostructural, this is not guaranteed. The choice of counter-ion is a primary vector for inducing or avoiding polymorphism. A larger, more complex counter-ion increases the likelihood of different packing motifs (polymorphs) being accessible.
-
Solubility and Stability: The properties of the anion have a direct effect on the salt's properties.[4] Generally, salts with weaker crystal lattice energies are more soluble. While the individual N-H···Br bonds are weaker, the overall lattice energy is also influenced by van der Waals forces and other factors, so direct prediction is complex. However, the nature of the anion will significantly impact hygroscopicity and chemical stability.[6]
Conclusion
This comparative guide demonstrates that while 1-carbamoyl-4-aminopiperidinium chloride and bromide are isostructural, the identity of the halide counter-ion induces subtle but measurable changes in the unit cell dimensions and hydrogen bond geometries. The crystal packing is dominated by a robust carbamoyl-carbamoyl dimer motif, with the anions mediating the interactions between these supramolecular units.
For the drug development professional, this analysis provides several key takeaways:
-
Structural Conservation: For this specific scaffold, switching between chloride and bromide is likely to preserve the core crystal packing, suggesting that their solid-state properties might be similar.
-
Predictable Changes: The changes in cell volume and density are predictable based on ionic radii.
-
Foundation for Design: Understanding this baseline structural information is crucial before exploring salts with more complex counter-ions, which would be expected to disrupt the observed packing and lead to entirely new solid forms with different properties.
Ultimately, detailed single-crystal X-ray diffraction analysis is an indispensable tool, providing the foundational knowledge required for the rational engineering of pharmaceutical salts with optimized properties. All crystallographic data should be deposited in a public repository like the Cambridge Structural Database (CSD) to support scientific integrity and reproducibility.[16][17][18]
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Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives . [Link]
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CrystEngComm. (2021). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED . [Link]
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MDPI. (2025). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications . [Link]
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IQPC. Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates . [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
